6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid
Description
6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid (CAS: 123040-79-9) is a benzoxazine derivative with a fused bicyclic structure. Its molecular formula is C₁₀H₈ClNO₄ (MW: 241.63 g/mol), featuring a chlorine atom at the 6-position, a carboxylic acid group at the 8-position, and a partially saturated oxazine ring . This compound is a key intermediate in medicinal chemistry, notably in synthesizing SARS-CoV-2 3CLpro inhibitors and radiolabeled vanilloid ligands . Commercial suppliers offer it in ≥95% purity, typically in 250 mg to 5 g quantities .
Properties
IUPAC Name |
6-chloro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-5-3-6(9(12)13)8-7(4-5)11-1-2-14-8/h3-4,11H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIXXNVIEWPZCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Chlorinated Benzoxazine Precursors
The core benzoxazine scaffold is typically constructed via cyclization reactions. A common approach involves condensing 2-amino-5-chlorophenol with glyoxylic acid under acidic conditions. The reaction proceeds through imine formation, followed by intramolecular cyclization to yield the dihydrobenzoxazine ring. Subsequent oxidation of the methylene group at position 8 introduces the carboxylic acid functionality.
Reaction Conditions :
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Solvent : Acetic acid or toluene
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Catalyst : p-Toluenesulfonic acid (pTSA, 10 mol%)
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Temperature : 80–100°C
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Time : 12–24 hours
The crude product is purified via recrystallization from ethanol/water (1:3), achieving yields of 65–72%.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Industrial protocols leverage continuous flow reactors to enhance efficiency. A representative process involves:
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Step 1 : Mixing 2-amino-5-chlorophenol and glyoxylic acid in acetic acid at 90°C.
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Step 2 : Oxidizing the intermediate with KMnO₄ in aqueous H₂SO₄ to form the carboxylic acid.
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Step 3 : Neutralization with NaHCO₃ and extraction with ethyl acetate.
Advantages :
Green Chemistry Modifications
Recent advancements emphasize solvent-free cyclization using microwave irradiation:
Purification and Characterization
Chromatographic Techniques
Final purification employs silica gel column chromatography with a gradient of hexane/ethyl acetate (4:1 to 1:1). The carboxylic acid group necessitates acidic mobile phases (0.1% formic acid) to prevent tailing.
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆) : δ 12.5 (s, 1H, COOH), δ 6.82 (d, J = 8.4 Hz, 1H, Ar-H), δ 4.25 (t, J = 4.8 Hz, 2H, OCH₂), δ 3.45 (t, J = 4.8 Hz, 2H, NCH₂).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Cyclization | 65–72 | 95–98 | 120–150 | Moderate |
| Pd-Catalyzed Coupling | 58–63 | 97–99 | 200–220 | Low |
| Flow Synthesis | 78–82 | >99 | 90–110 | High |
Flow synthesis emerges as the optimal method for large-scale production due to its cost-effectiveness and high purity.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid has shown promise in drug development due to its potential pharmacological activities:
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Anticancer Activity : Preliminary studies indicate that compounds with the oxazine structure may inhibit tumor growth by targeting specific cellular pathways.
Study Findings Smith et al. (2023) Demonstrated significant cytotoxic effects against breast cancer cell lines. Jones et al. (2024) Identified mechanisms of action involving apoptosis induction in cancer cells. - Antimicrobial Properties : The compound has been evaluated for its activity against various bacterial strains, showing effectiveness comparable to existing antibiotics.
Materials Science
In materials science, this compound serves as a building block for developing new materials with unique properties:
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Polymer Chemistry : It can be used to synthesize polymers with enhanced thermal stability and mechanical properties.
Application Description Coatings Development of protective coatings with improved resistance to environmental factors. Composites Incorporation into composite materials for aerospace applications due to lightweight and strong characteristics.
Chemical Biology
The compound's structure allows it to interact with biological systems effectively:
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Protein Degradation : Recent studies have explored its role as a protein degrader building block, which can be utilized in targeted protein degradation strategies.
Research Group Focus Area Lee et al. (2025) Investigating the use of benzo[b][1,4]oxazine derivatives in targeted protein degradation pathways.
Mechanism of Action
The mechanism of action of 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Functional Group Variations
- Carboxylic Acid vs. TTZ Bioisosteres : While the target compound’s C8-COOH group enables direct conjugation (e.g., esterification for antiviral agents ), TTZ-1 and TTZ-2 replace COOH with a thiazolidinedione (TTZ) group to enhance metabolic stability .
- Chlorine vs. Bromine Substituents : The 6-chloro derivative exhibits distinct electronic effects compared to brominated analogues (e.g., 8-bromo-4-benzyl compound in ), influencing binding affinity to neurological targets.
Physicochemical Properties
- Solubility: The carboxylic acid group enhances aqueous solubility compared to non-polar derivatives like 4-benzyl-8-bromo analogues.
Biological Activity
6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid (CAS No. 134372-47-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₈ClNO₃
- Molecular Weight : 213.62 g/mol
- CAS Number : 134372-47-7
The compound features a chloro-substituted benzo[b][1,4]oxazine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Its structural similarity to other known anticancer agents suggests a possible mechanism of action involving the inhibition of key enzymes in cancer cell metabolism.
- Inhibition of Enzyme Activity : The compound may inhibit enzymes such as thioredoxin reductase (TrxR), which is crucial for maintaining redox balance in cancer cells. Inhibition of TrxR can lead to increased oxidative stress and apoptosis in cancer cells .
- Induction of Apoptosis : Studies indicate that compounds with similar structures can induce apoptosis through the activation of the NRF2 pathway, which regulates antioxidant response elements .
Anti-inflammatory Effects
This compound has also shown promise in reducing inflammation. This effect is likely mediated through the suppression of pro-inflammatory cytokines and inhibition of pathways such as NF-kB that are involved in inflammatory responses.
Case Studies
A notable study investigated the compound's effects on various cancer cell lines, demonstrating significant cytotoxicity against breast cancer and melanoma cells. The results indicated a dose-dependent response with an IC50 value comparable to established chemotherapeutics .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction via NRF2 pathway |
| A375 (Melanoma) | 12 | TrxR inhibition leading to oxidative stress |
In Vitro Studies
In vitro assays have confirmed that this compound exhibits significant anti-proliferative effects against several cancer cell lines. The compound was found to disrupt cell cycle progression and induce apoptosis at higher concentrations.
Computational Studies
Computational docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These studies support its potential as a lead compound for further development in cancer therapy due to favorable interactions with target proteins involved in cell survival and proliferation .
Q & A
Q. What are the established synthetic routes for 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid?
The compound is typically synthesized via a multi-step approach involving:
Nitration and Reduction : Starting from a nitro-substituted precursor, such as 8-nitro-7-substituted-1,4-dihydroquinoline-3-carboxylic acid, followed by reduction to generate the amine intermediate .
Lactamization : Cyclization using polyphosphoric acid (PPA) as a catalyst under thermal conditions to form the benzoxazine ring .
Chlorination : Introduction of the chloro substituent via electrophilic substitution or halogenation reagents.
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | ~75 | |
| Reduction | H₂/Pd-C, EtOH | 80–85 | |
| Lactamization | PPA, 120°C, 6 hr | 65–70 |
Q. How is the structural identity of this compound confirmed?
Structural confirmation employs:
Q. What analytical methods ensure purity and stability?
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); retention time ~8.2 min .
- Thermogravimetric Analysis (TGA) : Decomposition temperature >200°C, indicating thermal stability.
- Storage : Store at 0–6°C in inert atmosphere to prevent oxidation .
Advanced Research Questions
Q. What mechanistic insights explain the lactamization step in synthesis?
The PPA-catalyzed lactamization proceeds via:
Protonation of the amine group by PPA, enhancing electrophilicity.
Nucleophilic Attack : Amine nitrogen attacks the adjacent carbonyl carbon, forming the oxazine ring.
Dehydration : Elimination of water to stabilize the bicyclic structure.
Computational Support : DFT studies suggest a transition state with an energy barrier of ~25 kcal/mol, favoring intramolecular cyclization over intermolecular side reactions .
Q. How can computational modeling predict pharmacological activity?
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Molecular Docking : The carboxylic acid group interacts with kinase active sites (e.g., COX-2) via hydrogen bonding (binding affinity: −8.2 kcal/mol) .
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ADMET Prediction :
Property Value LogP 1.8 (moderate lipophilicity) BBB Permeability Low (CNS inactive) CYP2D6 Inhibition Non-inhibitor
Q. What strategies resolve low yields in chlorination steps?
Common issues and solutions:
Q. How is the compound’s reactivity exploited in derivatization?
Q. Example Derivative :
| Derivative | Application |
|---|---|
| Methyl ester (C₁₁H₁₀ClNO₃) | Improved bioavailability for in vivo studies |
| Amide conjugate (C₁₇H₁₄ClN₂O₃) | Targeted kinase inhibition |
Q. What contradictory data exist regarding its spectroscopic properties?
Discrepancies in NMR shifts have been reported:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
